[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
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Overview
Description
The compound [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule. It is characterized by multiple phosphoryl groups and a purine base, making it a significant compound in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base, 6-aminopurine, is first synthesized through a series of reactions involving nitration, reduction, and cyclization. The sugar moiety, a dihydroxyoxolane, is prepared through selective protection and deprotection of hydroxyl groups.
The coupling of the purine base with the sugar moiety is achieved through glycosylation reactions, typically using a Lewis acid catalyst. The resulting nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl groups, converting them to phosphines or phosphites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphines or phosphites.
Substitution: Introduction of alkyl or acyl groups at the purine base.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of nucleotides and nucleic acids. It serves as a precursor for the preparation of various analogs used in biochemical studies.
Biology
In biological research, the compound is utilized in the study of DNA and RNA synthesis. It is also employed in the investigation of enzyme-substrate interactions and the mechanisms of nucleotide metabolism.
Medicine
The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry
In the industrial sector, the compound is used in the production of diagnostic reagents and molecular probes. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit the activity of these enzymes, leading to the disruption of DNA and RNA synthesis. The phosphoryl groups play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Adenosine triphosphate (ATP)
- Deoxyadenosine triphosphate (dATP)
- Guanosine triphosphate (GTP)
Uniqueness
The compound is unique due to its multiple phosphoryl groups and the presence of a purine base. This structure allows it to participate in a wide range of biochemical reactions and makes it a versatile tool in scientific research. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity.
Properties
Molecular Formula |
C20H30N10O25P6 |
---|---|
Molecular Weight |
996.3 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26) |
InChI Key |
PZCFFCOJNXGTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Origin of Product |
United States |
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